molecular formula C16H24O2 B14509321 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane CAS No. 62674-02-6

2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane

Cat. No.: B14509321
CAS No.: 62674-02-6
M. Wt: 248.36 g/mol
InChI Key: JLILOGIGVBSDQQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a complex structure with multiple substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane typically involves the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of high-throughput reactors and automated systems can help achieve consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original ketone or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can regenerate the original ketone or aldehyde.

Scientific Research Applications

2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds, facilitating complex organic syntheses.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize and process dioxolane derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Another cyclic acetal with a six-membered ring.

    1,3-Dioxepane: A seven-membered cyclic acetal.

    2-Methyl-2-(2-methylpropyl)-4-phenyl-1,3-dioxolane: A structurally similar compound with a different substituent.

Uniqueness

2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic structures makes it particularly valuable as a protecting group in organic synthesis.

Properties

CAS No.

62674-02-6

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C16H24O2/c1-5-15(3,4)16(6-2)17-12-14(18-16)13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3

InChI Key

JLILOGIGVBSDQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)C2=CC=CC=C2)C(C)(C)CC

Origin of Product

United States

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